Superior Reduction in Total Blood Loss vs. Lysine Analogs in Cardiac Surgery Meta-Analysis [1]
In a comprehensive meta-analysis of 138 randomized controlled trials, high-dose Aprotinin Hydrochloride demonstrated a statistically significant reduction in total blood loss when directly compared to both ε-Aminocaproic Acid (EACA) and Tranexamic Acid (TXA) in patients undergoing cardiac surgery [1].
| Evidence Dimension | Reduction in Total Blood Loss |
|---|---|
| Target Compound Data | -184 mL (vs. EACA) and -195 mL (vs. TXA) |
| Comparator Or Baseline | ε-Aminocaproic Acid (EACA) and Tranexamic Acid (TXA) |
| Quantified Difference | -184 mL (95% CI, -256 to -112) for Aprotinin vs. EACA; -195 mL (95% CI, -286 to -105) for Aprotinin vs. TXA |
| Conditions | Meta-analysis of RCTs in cardiac surgery patients; high-dose aprotinin regimen. |
Why This Matters
Procurement teams must weigh the incremental cost of aprotinin against a quantifiable, superior blood-sparing effect of approximately 184-195 mL per patient compared to cheaper generic alternatives, directly impacting transfusion resource allocation.
- [1] Brown JR, et al. Meta-analysis comparing the effectiveness and adverse outcomes of antifibrinolytic agents in cardiac surgery. Circulation. 2007 Jun 5;115(22):2801-13. View Source
